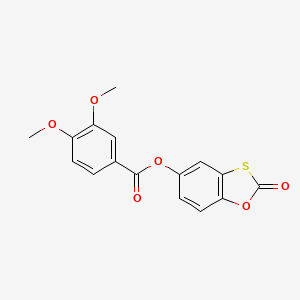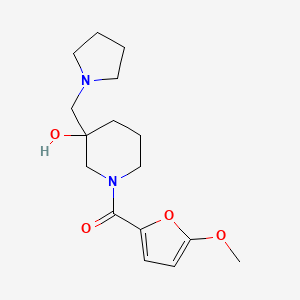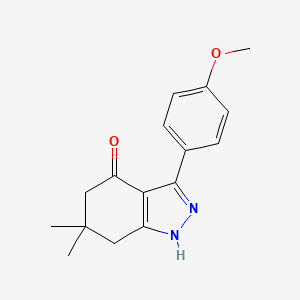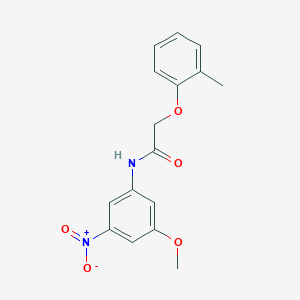![molecular formula C16H24N4O3S B5528286 4-({4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-1-piperazinyl}carbonyl)morpholine](/img/structure/B5528286.png)
4-({4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-1-piperazinyl}carbonyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound involves complex molecular structures, including a thiazole moiety, which is significant in medicinal chemistry due to its wide range of biological activities. The compound also incorporates piperazine and morpholine groups, which are often found in pharmacologically active molecules.
Synthesis Analysis
The synthesis of related thiazol-4-ones involves reactions of methyl acrylate with arenediazonium salts and KSCN in the presence of copper(II) acetate to form methyl 3-aryl-2-thiocyanatopropanoates. These compounds react with morpholine or monosubstituted piperazines to form the desired thiazol-4-ones, indicating a pathway that could be relevant to synthesizing the compound (Obushak et al., 2007).
Molecular Structure Analysis
Crystal structure determinations of related compounds have shown that the thiazole, piperazine, and morpholine rings can adopt various conformations, contributing to the compound's overall molecular geometry. This information is crucial for understanding the 3D arrangement and potential interaction sites of the molecule (Aydinli et al., 2010).
Chemical Reactions and Properties
The reactivity of such compounds often involves their functional groups engaging in various chemical reactions, such as nucleophilic substitutions or cycloadditions, influenced by the presence of the thiazole, piperazine, and morpholine moieties. These reactions can modify the compound's chemical structure, potentially altering its biological activity and physicochemical properties.
Physical Properties Analysis
Physical properties, including solubility, melting point, and crystal structure, are influenced by the compound's molecular geometry and the nature of its constituent groups. For instance, the crystal structures of similar molecules have been detailed, providing insights into their conformational preferences and stability (Prasad et al., 2018).
Mécanisme D'action
While the specific mechanism of action for this compound is not mentioned in the search results, thiazoles are found in many potent biologically active compounds . They are known to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Orientations Futures
Thiazoles have been the subject of much research due to their diverse biological activities . Future research may focus on designing and developing different thiazole derivatives to act as drug molecules with lesser side effects . The introduction of various functional groups to the thiazole ring could potentially lead to new compounds with enhanced or novel properties .
Propriétés
IUPAC Name |
3-(4-methyl-1,3-thiazol-5-yl)-1-[4-(morpholine-4-carbonyl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O3S/c1-13-14(24-12-17-13)2-3-15(21)18-4-6-19(7-5-18)16(22)20-8-10-23-11-9-20/h12H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFEMASAONZNEQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CCC(=O)N2CCN(CC2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-({4-[3-(4-Methyl-1,3-thiazol-5-yl)propanoyl]-1-piperazinyl}carbonyl)morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[3-(1H-pyrazol-1-yl)benzyl]benzamide](/img/structure/B5528210.png)


![ethyl 4-({[5-(aminocarbonyl)-3-thienyl]sulfonyl}amino)benzoate](/img/structure/B5528235.png)
![(4-{[5-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3,4-oxadiazol-2-yl]methyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5528244.png)
![4-(1,4-oxazepan-4-ylcarbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5528248.png)
![methyl 4,5-dimethyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5528269.png)
![N-isopropyl-3-[5-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]propanamide](/img/structure/B5528276.png)


![3-(1-ethyl-1H-imidazol-2-yl)-1-{[3-(2-fluorophenyl)-1H-pyrazol-5-yl]carbonyl}piperidine](/img/structure/B5528296.png)
![ethyl 4-(4-ethyl-1-piperazinyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5528303.png)